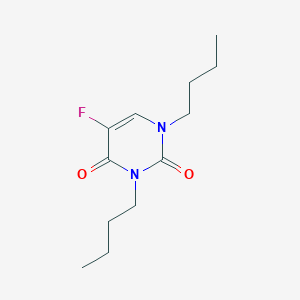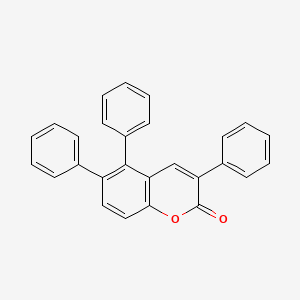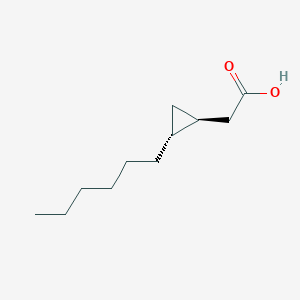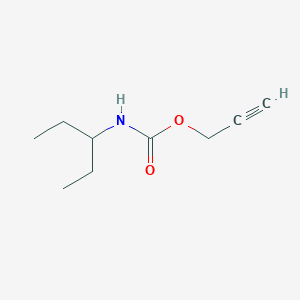![molecular formula C16H9BrN2O2 B14387546 10-Bromo-4-nitro-7H-benzo[C]carbazole CAS No. 89346-40-7](/img/structure/B14387546.png)
10-Bromo-4-nitro-7H-benzo[C]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-4-nitro-7H-benzo[C]carbazole is a complex organic compound that belongs to the benzo[c]carbazole family This compound is characterized by the presence of a bromine atom at the 10th position and a nitro group at the 4th position on the benzo[c]carbazole skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-4-nitro-7H-benzo[C]carbazole typically involves multi-step organic reactions. One common method starts with the nitration of 7H-benzo[C]carbazole to introduce the nitro group at the 4th position. This is followed by bromination to add the bromine atom at the 10th position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-4-nitro-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzo[C]carbazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzo[C]carbazoles: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
10-Bromo-4-nitro-7H-benzo[C]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 10-Bromo-4-nitro-7H-benzo[C]carbazole is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
10-Bromo-7H-benzo[C]carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-7H-benzo[C]carbazole: Lacks the bromine atom, affecting its ability to participate in halogen bonding.
7H-benzo[C]carbazole: The parent compound without any substituents, serving as a basic scaffold for further functionalization.
Uniqueness
10-Bromo-4-nitro-7H-benzo[C]carbazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s applicability in various research fields.
Properties
CAS No. |
89346-40-7 |
|---|---|
Molecular Formula |
C16H9BrN2O2 |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
10-bromo-4-nitro-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H9BrN2O2/c17-9-4-6-13-12(8-9)16-11-2-1-3-15(19(20)21)10(11)5-7-14(16)18-13/h1-8,18H |
InChI Key |
HPUISIMMRUFSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)Br)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)

![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)




![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
